2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid
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Overview
Description
2-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C10H7FN2O2. It is a derivative of benzoic acid, where a fluorine atom is substituted at the second position and a pyrazolyl group is attached at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (2-fluorobenzoic acid), organoboron compound (pyrazolylboronic acid), palladium catalyst (Pd(PPh3)4), base (K2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The pyrazolyl group can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile, and catalysts like copper(I) iodide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride, solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the fluorine atom.
Oxidation Products: Oxidized forms of the compound with additional oxygen-containing functional groups.
Reduction Products: Reduced forms of the compound with fewer oxygen-containing functional groups.
Scientific Research Applications
2-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazolyl group can bind to enzyme active sites or receptor binding pockets, modulating their activity. The fluorine atom enhances the compound’s stability and binding affinity by forming strong interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde
- 4-Fluoro-2-(1H-pyrazol-5-yl)phenol
- 3-(1H-Pyrazol-4-yl)benzoic acid
Uniqueness
2-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid is unique due to the specific positioning of the fluorine atom and the pyrazolyl group, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-fluoro-5-pyrazol-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-9-3-2-7(6-8(9)10(14)15)13-5-1-4-12-13/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTYONJYKPVHDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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